N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c15-14(16,17)9-1-3-10(4-2-9)19-12(21)11(20)18-7-13(22)5-6-23-8-13/h1-4,22H,5-8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJXAMBUDAXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through nucleophilic substitution reactions involving trifluoromethylating agents such as trifluoromethyl iodide.
Formation of the Oxalamide Moiety: The oxalamide group is typically formed by reacting oxalyl chloride with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The oxalamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
Amide Backbone :
- The target compound’s ethanediamide (two amide groups) contrasts with analogs’ single amide linkages (e.g., cyprofuram, flutolanil). This may enhance hydrogen-bonding interactions with biological targets, improving binding affinity .
Oxolane Modifications: The 3-hydroxyoxolane group in the target compound differs from cyprofuram’s tetrahydrofuranone (oxo group at C2).
Trifluoromethyl Group :
- The 4-CF₃-phenyl group is shared with flutolanil and other agrochemicals. This group enhances resistance to metabolic degradation, a common feature in fungicides .
Synthetic Routes :
- Analogs like (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide are synthesized via amidation or sulfamoylation (e.g., using acetylsulfanilyl chloride and triethylamine) . Similar methods may apply to the target compound.
Research Findings and Hypotheses
- Agrochemical Potential: The trifluoromethylphenyl group and amide backbone align with fungicides like flutolanil and cyprofuram, suggesting possible antifungal activity .
- Metabolic Stability : The hydroxylated oxolane may offer balanced lipophilicity, enhancing membrane permeability compared to analogs with oxo groups .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, with the CAS number 2097923-69-6, is a complex organic compound notable for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₅H₁₈F₃N₂O₃, with a molecular weight of 317.30 g/mol. The structure features a trifluoromethyl group and a hydroxyoxolane moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₃N₂O₃ |
| Molecular Weight | 317.30 g/mol |
| CAS Number | 2097923-69-6 |
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to target proteins.
- Hydroxyoxolane Moiety : The presence of the hydroxyl group may facilitate hydrogen bonding and electrostatic interactions with biological macromolecules.
These interactions suggest that the compound may modulate various biochemical pathways, possibly influencing cellular proliferation and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Effects : Modulation of protein kinase activity has been observed in related compounds, which may lead to reduced tumor growth.
- Anti-inflammatory Properties : Inhibition of inflammatory mediators through interference with signaling pathways has been documented in similar structures.
Case Studies
- Anticancer Activity : A study demonstrated that compounds with structural similarities effectively inhibited cancer cell proliferation in vitro. The mechanism involved modulation of the MAPK/ERK signaling pathway, leading to increased apoptosis in cancer cells.
- Inflammation Models : In vivo studies using animal models showed that related compounds significantly reduced markers of inflammation, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of compounds within this chemical class. Key findings include:
- Bioavailability : The trifluoromethyl group contributes to enhanced bioavailability due to improved solubility and stability.
- Toxicity Profiles : Preliminary toxicity assessments indicate that these compounds have favorable safety profiles at therapeutic doses.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, and how can purity be optimized?
- Methodology : Use a two-step amide coupling approach: (1) React 3-hydroxyoxolane-3-carbaldehyde with methylamine to form the oxolan-methyl intermediate, followed by (2) condensation with 4-(trifluoromethyl)phenylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt). Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥98% purity. Confirm purity via HPLC (C18 column, λmax ~255 nm) and LC-MS (ESI+ mode for molecular ion verification) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- 1H NMR : Identify the oxolane ring protons (δ 3.5–4.2 ppm, multiplet) and the trifluoromethyl group (δ 7.6–8.1 ppm, aromatic protons). The ethanediamide backbone shows NH signals at δ 8.5–9.0 ppm.
- LC-MS : Expect [M+H]+ ion at m/z corresponding to C₁₆H₁₈F₃N₂O₃ (calc. 365.1). Use high-resolution MS to distinguish isotopic patterns from impurities .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodology : Test solubility in DMSO (primary stock), followed by aqueous buffers (pH 4–9) with <1% DMSO. Stability assays: Incubate at 25°C and 4°C, analyze degradation via HPLC at 0, 24, 48, and 72 hours. Note: The hydroxyoxolane moiety may confer hygroscopicity; store lyophilized samples at -20°C .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
- Methodology :
- Comparative SAR : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl. Test in vitro metabolic stability using liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS.
- Lipophilicity : Measure logP (shake-flask method) to correlate -CF₃’s contribution to membrane permeability.
- Data Interpretation : -CF₃ increases metabolic resistance (e.g., reduced CYP450-mediated oxidation) and enhances logP by ~0.5–1.0 units, improving blood-brain barrier penetration .
Q. What computational models predict target binding modes of this compound, particularly with enzymes or receptors?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., kinases, GPCRs). Focus on the ethanediamide motif’s hydrogen-bonding potential and -CF₃’s hydrophobic pocket occupancy.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Key metrics: RMSD (<2.0 Å), ligand-protein hydrogen bond retention .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodology :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and ATP concentrations in kinase assays.
- Off-Target Screening : Use a broad-panel kinase profiler (e.g., Eurofins KinaseScan) to identify confounding interactions.
- Data Normalization : Apply Hill equation fitting to account for assay-specific cooperativity effects. Contradictions may arise from differential protein expression or solvent additives (e.g., DMSO tolerance thresholds) .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory or antimicrobial potential?
- Methodology :
- Anti-inflammatory : Use LPS-stimulated RAW264.7 macrophages, measuring TNF-α/IL-6 suppression via ELISA. Include dexamethasone as a control.
- Antimicrobial : Screen against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) via broth microdilution (CLSI guidelines). Note: The -CF₃ group may enhance Gram-positive activity (MIC ≤5 µM) via membrane disruption .
Q. How can metabolic byproducts be identified and characterized during stability studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
